

Spectroscopic Characterization of 2-Chloro-4-(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-4-(hydroxymethyl)phenol

Cat. No.: B1369970

[Get Quote](#)

Introduction

Welcome to an in-depth exploration of the spectroscopic properties of 2-Chloro-4-(hydroxymethyl)phenol, a substituted phenolic compound with potential applications in organic synthesis and drug development. This guide is designed for researchers, scientists, and professionals in the field who require a thorough understanding of the analytical data that defines this molecule.

A notable point of clarification is the nomenclature surrounding this compound. While often referred to as **3-Chloro-4-(hydroxymethyl)phenol**, particularly in commercial listings under CAS number 171569-42-9, the systematic IUPAC name is 2-Chloro-4-(hydroxymethyl)phenol (CAS number 105960-29-0).^[1] Both names refer to the same molecular structure. For clarity and adherence to systematic nomenclature, this guide will use the name 2-Chloro-4-(hydroxymethyl)phenol.

This document provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation herein is grounded in established principles of spectroscopy, offering insights into how each analytical technique corroborates the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can map out

the carbon-hydrogen framework of 2-Chloro-4-(hydroxymethyl)phenol.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Chloro-4-(hydroxymethyl)phenol, the expected signals in a common solvent like deuteriochloroform (CDCl₃) are detailed below.

Table 1: Predicted ¹H NMR Spectral Data for 2-Chloro-4-(hydroxymethyl)phenol

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.30	d	1H	Ar-H (H-3)
~ 7.15	dd	1H	Ar-H (H-5)
~ 6.90	d	1H	Ar-H (H-6)
~ 5.50	s (broad)	1H	Ar-OH
~ 4.65	s	2H	-CH ₂ OH
~ 2.00	s (broad)	1H	-CH ₂ OH

Note: Predicted data is based on standard chemical shift increments and may vary slightly from experimental values.

Interpretation and Expertise-Driven Insights:

The aromatic region (δ 6.90-7.30 ppm) is expected to show three distinct signals corresponding to the three protons on the benzene ring. The substitution pattern dictates the splitting pattern. The proton at position 3 (H-3), being ortho to the chlorine atom, would likely be the most deshielded. The proton at position 5 (H-5) would be split by both H-3 and H-6, appearing as a doublet of doublets (dd). The proton at position 6 (H-6) would appear as a doublet (d).

The benzylic protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet around δ 4.65 ppm. Their equivalence is due to free rotation around the C-C bond. The

hydroxyl protons (both phenolic and alcoholic) are often broad singlets and their chemical shifts can be highly variable depending on concentration, solvent, and temperature, due to hydrogen bonding and chemical exchange.^[2] To confirm their identity, a D₂O exchange experiment can be performed, which would cause the hydroxyl proton signals to disappear.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloro-4-(hydroxymethyl)phenol

Chemical Shift (δ , ppm)	Assignment
~ 152	C-OH (C-1)
~ 135	C-CH ₂ OH (C-4)
~ 130	C-H (Ar)
~ 128	C-H (Ar)
~ 125	C-Cl (C-2)
~ 116	C-H (Ar)
~ 64	-CH ₂ OH

Note: Predicted data is based on standard chemical shift increments and may vary slightly from experimental values.

Interpretation and Expertise-Driven Insights:

The spectrum is expected to show seven distinct carbon signals. The carbon attached to the phenolic hydroxyl group (C-1) is the most deshielded among the aromatic carbons, appearing around δ 152 ppm. The carbon bearing the chlorine atom (C-2) would also be significantly downfield. The remaining four aromatic carbons will have distinct signals, with the carbons bearing a hydrogen atom appearing in the typical aromatic region (δ 115-130 ppm). The benzylic carbon of the hydroxymethyl group is expected around δ 64 ppm.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of 2-Chloro-4-(hydroxymethyl)phenol is as follows:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d_6 is often preferred for its ability to better resolve hydroxyl proton signals.
- ^1H NMR Acquisition:
 - Use a standard single-pulse sequence.
 - Acquire at a field strength of at least 400 MHz for good signal dispersion.
 - Set a spectral width of approximately 12 ppm.
 - Use a relaxation delay of 2-5 seconds to ensure full magnetization recovery.
 - Acquire at least 16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Set a spectral width of approximately 220 ppm.
 - A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
 - A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ^{13}C .
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for 2-Chloro-4-(hydroxymethyl)phenol

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3500 - 3200	O-H stretch (broad)	Phenolic and Alcoholic -OH
3100 - 3000	C-H stretch	Aromatic C-H
2950 - 2850	C-H stretch	Aliphatic C-H (-CH ₂)
1600, 1475	C=C stretch	Aromatic ring
1260 - 1200	C-O stretch	Phenolic C-O
1050 - 1000	C-O stretch	Primary alcohol C-O
850 - 750	C-H bend (out-of-plane)	Aromatic C-H
750 - 700	C-Cl stretch	Aryl chloride

Interpretation and Expertise-Driven Insights:

The most prominent feature in the IR spectrum will be a broad and strong absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the hydroxyl groups, broadened by hydrogen bonding.^[2] The presence of both a phenolic and a primary alcohol C-O stretch (around 1220 cm⁻¹ and 1030 cm⁻¹, respectively) would be a key diagnostic feature. The aromatic C=C stretching vibrations will appear as a pair of sharp bands around 1600 and 1475 cm⁻¹. The C-Cl stretch is expected to be in the fingerprint region and may be difficult to assign definitively without comparison to a reference spectrum.

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method is standard. Mix a small amount of the compound (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a quicker analysis of the solid sample directly.

- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the IR beam path.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber. Identify and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

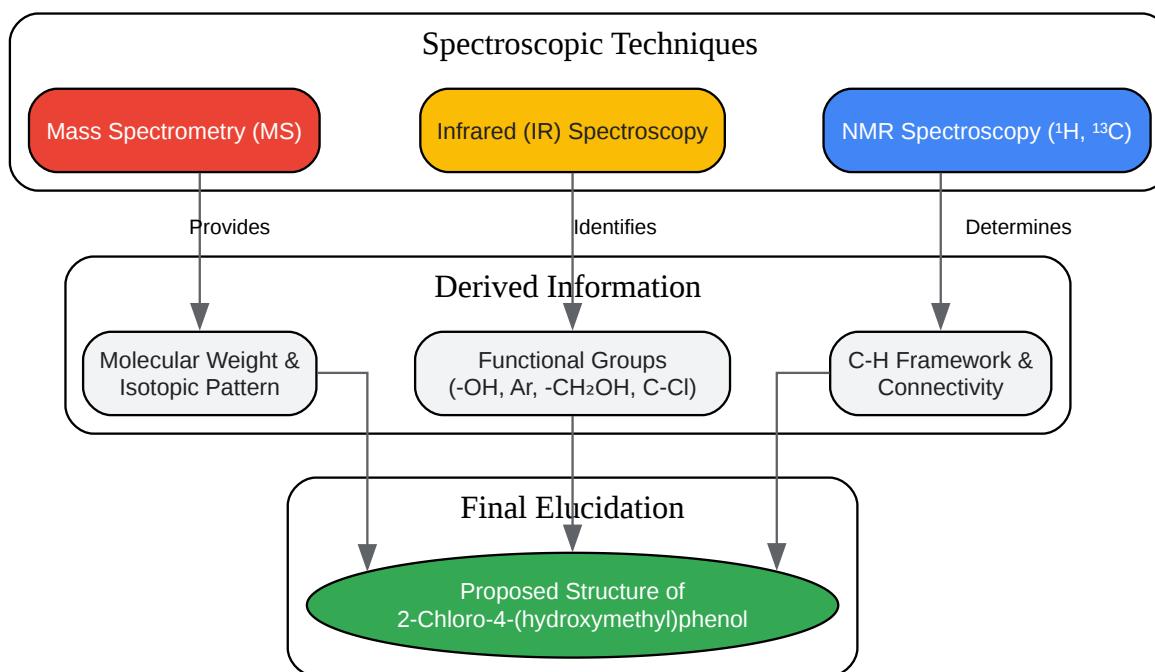
Table 4: Expected Mass Spectrometry Data for 2-Chloro-4-(hydroxymethyl)phenol

m/z (mass-to-charge ratio)	Proposed Fragment	Comments
158/160	$[M]^+$	Molecular ion peak. The 3:1 intensity ratio of the M and M+2 peaks is characteristic of the presence of one chlorine atom.
141/143	$[M - OH]^+$	Loss of the hydroxyl radical from the hydroxymethyl group.
129/131	$[M - CH_2OH]^+$	Benzyllic cleavage, loss of the hydroxymethyl radical.
122	$[M - Cl]^+$	Loss of a chlorine radical.
101	$[M - Cl - CO]^+$	Subsequent loss of carbon monoxide from the $[M - Cl]^+$ fragment.

Interpretation and Expertise-Driven Insights:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak $[M]^+$ at m/z 158. A crucial piece of evidence for the presence of a chlorine atom is the isotopic peak $[M+2]^+$ at m/z 160, with an intensity that is approximately one-third of the molecular ion peak, reflecting the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.

The fragmentation pattern will be influenced by the functional groups. Benzyllic cleavage, leading to the loss of the hydroxymethyl radical ($\bullet\text{CH}_2\text{OH}$), is a common pathway for benzyl alcohols and would result in an ion at m/z 129/131. Loss of the hydroxyl radical ($\bullet\text{OH}$) from the hydroxymethyl group is also a likely fragmentation, giving a peak at m/z 141/143.


Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). GC-MS is often preferred as it also provides purity information.

- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
- Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.
- Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions and propose fragmentation pathways that are consistent with the structure of 2-Chloro-4-(hydroxymethyl)phenol.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as 2-Chloro-4-(hydroxymethyl)phenol, using the spectroscopic techniques discussed.

[Click to download full resolution via product page](#)

Caption: Workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-(hydroxymethyl)phenol | C7H7ClO2 | CID 257456 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Chloro-4-(hydroxymethyl)phenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1369970#spectroscopic-data-for-3-chloro-4-hydroxymethyl-phenol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

